molecular formula C18H14FN5O2S B2945433 N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891099-83-5

N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2945433
CAS RN: 891099-83-5
M. Wt: 383.4
InChI Key: MTFZKXQMPLPJNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14FN5O2S and its molecular weight is 383.4. The purity is usually 95%.
BenchChem offers high-quality N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-fluoro-4-methylphenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Heterocyclic compounds, such as pyridazine analogs, have significant pharmaceutical importance due to their structural diversity and potential biological activities. A study focused on the synthesis and structure analysis of a related compound, detailing the process and techniques used for elucidation, including spectroscopic methods and XRD technique. This research highlights the importance of structural analysis in understanding the properties and potential applications of these compounds (Sallam et al., 2021).

Pharmacological Potential

The modification of triazolo[4,3-b]pyridazine derivatives to enhance their pharmacological profiles, such as anticancer effects, has been a subject of research. By altering specific groups within the compound, researchers aim to improve antiproliferative activities against cancer cell lines while reducing toxicity, suggesting the potential for these compounds to serve as effective anticancer agents with lower side effects (Wang et al., 2015).

Antimicrobial and Antioxidant Activities

Compounds incorporating triazolo[4,3-b]pyridazine and similar heterocyclic moieties have been evaluated for their insecticidal, antimicrobial, and antioxidant properties. Research indicates that these compounds can exhibit significant biological activities, making them candidates for the development of new antimicrobial and antioxidant agents. This includes studies on their effectiveness against specific pests and in vitro evaluations of their antioxidant capabilities (Fadda et al., 2017).

Anticancer Activity

The anticancer activity of triazolo[4,3-b]pyridazine derivatives has been a focus, with compounds being tested against various cancer cell lines to assess their efficacy and potential mechanisms of action. This includes examining the dose-dependent cytotoxic effects and investigating the compounds' ability to induce apoptosis in cancer cells, suggesting their utility as potent anticancer agents (Sunil et al., 2010).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-11-4-5-12(9-13(11)19)20-17(25)10-27-18-22-21-16-7-6-14(23-24(16)18)15-3-2-8-26-15/h2-9H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFZKXQMPLPJNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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